Methysergide Maleate
Overview
Description
Methysergide Maleate is an ergot alkaloid derivative used primarily for the prophylaxis of migraine and cluster headaches. It is a congener of lysergic acid diethylamide and functions by antagonizing the effects of serotonin in blood vessels and gastrointestinal smooth muscle . This compound has been used in the treatment of vascular headaches and to counteract serotonin in the carcinoid syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methysergide Maleate is synthesized through a series of chemical reactions starting from lysergic acid. The synthetic route involves the following steps:
Formation of Lysergic Acid: Lysergic acid is first converted to lysergic acid diethylamide.
Hydroxylation: The lysergic acid diethylamide undergoes hydroxylation to form 1-methyl-D-lysergic acid butanolamide.
Esterification: The butanolamide is then esterified to form Methysergide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Using catalysts and controlled temperature conditions to maximize the efficiency of each reaction step.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methysergide Maleate undergoes several types of chemical reactions, including:
Oxidation: Methysergide can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Methysergide, which can have different pharmacological properties .
Scientific Research Applications
Methysergide Maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Used in clinical research for the treatment of migraines and cluster headaches.
Industry: Employed in the pharmaceutical industry for the development of new drugs targeting serotonin receptors
Mechanism of Action
Methysergide Maleate exerts its effects by antagonizing serotonin receptors in the central nervous system. It directly stimulates smooth muscle, leading to vasoconstriction. This action helps in the prophylaxis of migraines and cluster headaches by preventing the dilation of blood vessels that can trigger these conditions . The molecular targets involved include serotonin receptors, particularly the 5-HT2 receptor subtype .
Comparison with Similar Compounds
Methysergide Maleate is unique compared to other similar compounds due to its specific antagonistic action on serotonin receptors. Similar compounds include:
Ergotamine: Another ergot alkaloid used for migraine treatment but with a different mechanism of action.
Lysergic Acid Diethylamide: A hallucinogenic compound with structural similarities but different pharmacological effects.
Dihydroergotamine: Used for acute migraine treatment but with a different receptor binding profile
This compound stands out due to its specific use in the prophylaxis of migraines and cluster headaches, making it a valuable compound in medical research and treatment .
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-49-7 | |
Record name | Methysergide maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methysergide maleate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methysergide maleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methysergide hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYSERGIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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